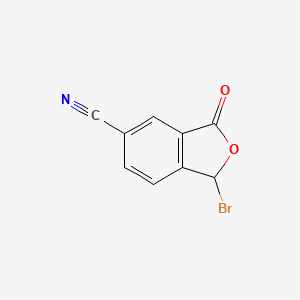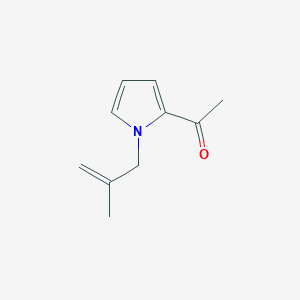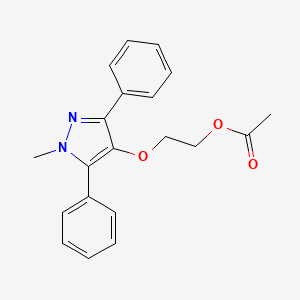![molecular formula C27H21NO2 B12887531 Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate CAS No. 20958-80-9](/img/structure/B12887531.png)
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their unique structural features and significant biological activities. The pyrrolo[2,1-a]isoquinoline core is a common structural motif in many natural products and synthetic molecules with potential pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be synthesized through a one-pot three-component reaction. This involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the pyrrolo[2,1-a]isoquinoline core .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .
相似化合物的比较
Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants and studied for its biological properties.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core, known for its medicinal properties.
These compounds share the pyrrolo[2,1-a]isoquinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
属性
CAS 编号 |
20958-80-9 |
|---|---|
分子式 |
C27H21NO2 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3 |
InChI 键 |
ZTOXUNYNBLFSBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
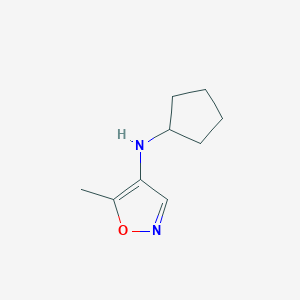
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
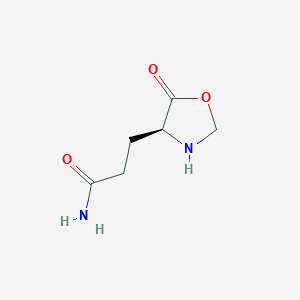
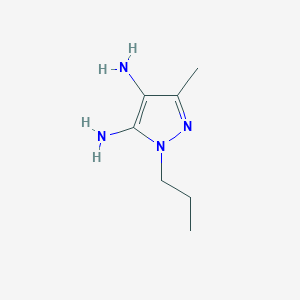
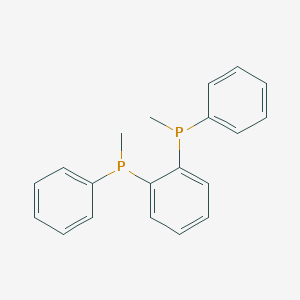
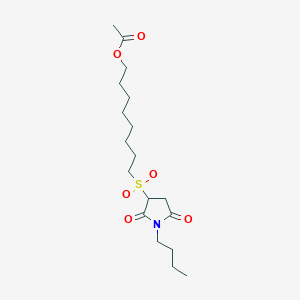

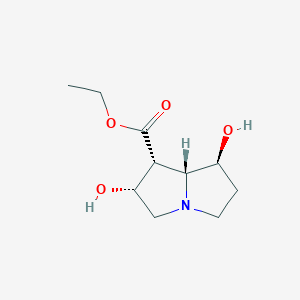
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
